5-Methyl-2-(piperidin-4-yl)pyrimidine
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Overview
Description
5-Methyl-2-(piperidin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 5-position and a piperidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(piperidin-4-yl)pyrimidine typically involves the reaction of 2-chloro-5-methylpyrimidine with piperidine. This reaction is usually carried out in the presence of a solvent such as dioxane . The reaction conditions often include heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(piperidin-4-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: The piperidinyl group can be oxidized or reduced under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving solvents like dioxane and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the piperidinyl group.
Scientific Research Applications
5-Methyl-2-(piperidin-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and oncological conditions.
Biological Studies: It serves as a probe in studying biological pathways and molecular interactions involving pyrimidine derivatives.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)pyrimidine: Lacks the methyl group at the 5-position, which can influence its reactivity and biological activity.
5-Methyl-2-(piperidin-4-yl)quinoline: Contains a quinoline ring instead of a pyrimidine ring, leading to different chemical properties and applications.
Uniqueness
5-Methyl-2-(piperidin-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and piperidinyl groups enhances its versatility in various synthetic and research applications .
Properties
Molecular Formula |
C10H15N3 |
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Molecular Weight |
177.25 g/mol |
IUPAC Name |
5-methyl-2-piperidin-4-ylpyrimidine |
InChI |
InChI=1S/C10H15N3/c1-8-6-12-10(13-7-8)9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 |
InChI Key |
VJGVPMMVLHOADR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)C2CCNCC2 |
Origin of Product |
United States |
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